molecular formula C10H16O2 B13986244 2-Oxaspiro[5.5]undecan-9-one

2-Oxaspiro[5.5]undecan-9-one

Cat. No.: B13986244
M. Wt: 168.23 g/mol
InChI Key: FQFGNYGTGWUIBF-UHFFFAOYSA-N
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Description

2-Oxaspiro[5.5]undecan-9-one is a spirocyclic compound that serves as a versatile and valuable building block in organic synthesis and pharmaceutical research. While specific data for this exact compound is limited in the current literature, its core spiro[5.5]undecane scaffold is recognized for conferring conformational rigidity and three-dimensional complexity to molecules, which are highly desirable properties in drug discovery . This structure is analogous to other well-studied spiro compounds, such as 3,9-di-1-naphthyl-2,4,8,10-tetraoxaspiro[5.5]undecane, which are important intermediates in synthesis , and various 9-oxa-2-azaspiro[5.5]undecane derivatives, which are prized for their application in developing bioactive molecules . Researchers can utilize this ketone-functionalized spiro scaffold as a key intermediate to construct more complex, pharmacologically active compounds. Its rigid structure can enhance binding selectivity and improve metabolic stability in target molecules . As with related compounds, this compound is intended for research applications as a synthetic intermediate. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-oxaspiro[5.5]undecan-9-one

InChI

InChI=1S/C10H16O2/c11-9-2-5-10(6-3-9)4-1-7-12-8-10/h1-8H2

InChI Key

FQFGNYGTGWUIBF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(=O)CC2)COC1

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure Example (Robinson Annelation Route)

Step Reagents & Conditions Description
1 4-Substituted heterocyclic aldehyde + methyl vinyl ketone, base catalyst (e.g., potassium tert-butoxide), solvent (THF or methylene chloride) Robinson annelation to form 3-heterospiro[5.5]undec-7-en-9-one intermediate
2 Hydrogenation in ethyl acetate, Pd/C catalyst, H2 gas, room temperature to mild heating Saturation of the double bond to yield 3-heterospiro[5.5]undecan-9-one

This approach yields the target compound with high selectivity and purity when optimized.

Industrial Production Considerations

  • Scale-up: The Prins cyclization and Robinson annelation methods are scalable using continuous flow reactors, which improve reaction control, heat management, and yield.
  • Reaction optimization: Parameters such as solvent choice, temperature, catalyst loading, and reaction time are optimized to maximize yield and minimize by-products.
  • Purification: Crystallization and chromatographic techniques are employed to isolate the pure spirocyclic ketone.

Chemical Reaction Analysis and Variations

Reaction Type Reagents/Conditions Outcome and Notes
Oxidation Potassium permanganate, chromium trioxide Formation of oxidized derivatives (e.g., lactones or carboxylic acids)
Reduction Lithium aluminum hydride, sodium borohydride Conversion to corresponding alcohols or reduced spirocycles
Substitution Halogens, nucleophiles under varied conditions Introduction of functional groups on the spiro ring, enabling further derivatization

These reactions expand the utility of 2-Oxaspiro[5.5]undecan-9-one in synthetic chemistry.

Summary of Key Research Findings

  • The Robinson annelation followed by hydrogenation is a reliable and well-documented route to synthesize spirocyclic ketones related to this compound with good yields and selectivity.
  • The Prins cyclization offers a streamlined, one-step approach to build the spiro framework, suitable for both laboratory and industrial scales.
  • Careful solvent choice, such as ethyl acetate during hydrogenation, prevents side reactions like ketalization, improving product purity.
  • The compound’s unique spirocyclic structure imparts distinct stereochemistry, influencing its reactivity profile and making it a versatile intermediate in organic synthesis.
  • Industrial production benefits from continuous flow reactors and reaction condition optimization to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[5.5]undecan-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

2-Oxaspiro[5.5]undecan-9-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The pathways involved may include inhibition of protein transporters or modulation of receptor activity .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

3-Oxaspiro[5.5]undecan-9-one
  • Structure : Differs by the oxygen atom position (3-oxa vs. 2-oxa).
  • Synthesis : Prepared via Robinson annelation of 2H-tetrahydropyran-4-carboxaldehyde and methyl vinyl ketone, followed by hydrogenation .
  • Applications : Intermediate for spirocyclic amines and agrochemicals.
  • Key Difference : The 3-oxa substitution alters ring strain and electronic properties, influencing reactivity in cycloaddition reactions .
1,5-Dioxaspiro[5.5]undecan-9-one (3,3-Dimethyl Derivative)
  • Structure : Contains two oxygen atoms in the dioxane ring and dimethyl substituents at C3.
  • Synthesis: Derived from Claisen-Schmidt condensation of 1,5-dioxaspiro[5.5]undecanone with benzaldehydes .
  • Applications : Used as a dipolarophile in 1,3-cycloadditions to generate trispiro-oxindoles.
  • Key Difference : Enhanced steric hindrance from dimethyl groups improves regioselectivity in reactions .
2-Oxaspiro[4.6]undecan-1-one
  • Structure : Smaller spiro system (spiro[4.6] vs. spiro[5.5]).
  • Natural Occurrence: Found in Artemeriopolides A–D, cadinane sesquiterpenoid dimers with antihepatoma activity .
  • Key Difference : Reduced ring size increases conformational flexibility, impacting binding affinity in biological systems .
3-Azaspiro[5.5]undecan-9-one
  • Structure : Replaces oxygen with nitrogen (azaspiro system).
  • Synthesis: Hydrogenation of enone precursors under controlled conditions to avoid catalyst poisoning by sulfur analogs .
  • Applications : Precursor for pharmaceuticals targeting neurological disorders.
  • Key Difference : Nitrogen incorporation enhances basicity and solubility in polar solvents .

Comparative Analysis of Physical and Chemical Properties

Property 2-Oxaspiro[5.5]undecan-9-one 3-Oxaspiro[5.5]undecan-9-one 1,5-Dioxaspiro[5.5]undecan-9-one 2-Oxaspiro[4.6]undecan-1-one
Molecular Weight 168.23 (C10H14O2) 168.23 (C10H14O2) 198.26 (C11H18O3) 166.22 (C10H14O2)
Boiling Point Not reported 180–185°C (distilled) Not reported Not reported
Synthetic Method Claisen-Schmidt condensation Robinson annelation Claisen-Schmidt condensation Biosynthesis in plants
Biological Activity Anticancer (MDM2 inhibitors) Agrochemical intermediates Spiroheterocycle synthesis Antihepatoma cytotoxicity

Reactivity and Functionalization

  • This compound : Reacts with azomethine ylides in deep eutectic solvents (e.g., ChCl/urea) to form trispiropyrrolidines with high diastereoselectivity .
  • 3-Oxaspiro[5.5]undecan-9-one : Undergo Michael additions more readily due to lower ring strain, enabling access to spirocyclic amines .
  • 1,5-Dioxaspiro[5.5]undecan-9-one : The dioxane ring stabilizes transition states in cycloadditions, favoring regioselective product formation .

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